molecular formula C14H12ClN3 B2768148 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole CAS No. 400081-24-5

2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole

Cat. No. B2768148
CAS RN: 400081-24-5
M. Wt: 257.72
InChI Key: VWVCISLTKOUKRT-UHFFFAOYSA-N
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Description

“2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole” is a complex organic compound. It likely contains a benzimidazole core, which is a fused benzene and imidazole ring, and a chlorinated pyridine group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies and Chemical Reactions: These compounds are integral in developing synthetic methodologies, including direct copper-catalyzed amination for pyrido[1,2-a]benzimidazoles synthesis. Such processes are crucial in medicinal chemistry for creating compounds with potential therapeutic applications and materials chemistry for developing fluorescent materials (Masters et al., 2011). Additionally, they are used in the novel synthesis of disperse azo dyes and benzimidazoles, showcasing their broad utility in dye and pigment development and structural diversity in heterocyclic chemistry (Karcı & Demirçalı, 2006).

Biological and Medicinal Applications

  • Antimicrobial and Antiviral Properties: Novel benzimidazole derivatives, including those with a 2-(2-chloro-3-pyridinyl) moiety, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising antibacterial activities against a variety of pathogens, indicating their potential as therapeutic agents (Zimam, 2014). Moreover, their application extends to antiviral research, where specific derivatives demonstrate significant activity against viruses, such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), highlighting their potential in antiviral therapy (Gudmundsson et al., 2003).

Material Science and Chemistry

  • Heterocyclic Chemistry and Fluorescent Probes: These compounds serve as key intermediates in the synthesis of complex heterocycles and have potential applications in developing fluorescent materials. For example, novel aminated benzimidazo[1,2-a]quinolines derivatives have been synthesized, which could serve as potential fluorescent probes for DNA detection. This application demonstrates the utility of these compounds in biochemical research and diagnostics (Perin et al., 2011).

Corrosion Inhibition

  • Industrial Applications: Benzimidazole derivatives, including those related to the 2-(2-chloro-3-pyridinyl) structure, have been explored as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications, particularly in preventing corrosion in metal structures and components (Khaled, 2003).

Safety and Hazards

The safety and hazards associated with “2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole” are not known. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-2-18-12-8-4-3-7-11(12)17-14(18)10-6-5-9-16-13(10)15/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVCISLTKOUKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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